molecular formula C13H17NO2S B14962630 [3-(Cyclopropylmethoxy)-1-pyrrolidinyl](2-thienyl)methanone

[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](2-thienyl)methanone

Cat. No.: B14962630
M. Wt: 251.35 g/mol
InChI Key: NIPUMRPGAMNAAD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is a synthetic organic compound that features a unique combination of a cyclopropylmethoxy group, a pyrrolidinyl ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate alkylating agent.

    Introduction of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diamine.

    Attachment of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thienyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thienyl group, such as thiophene-2-carboxylic acid.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidinyl ring, such as 1-methylpyrrolidine.

    Cyclopropylmethoxy Derivatives: Compounds containing the cyclopropylmethoxy group, such as cyclopropylmethanol.

Uniqueness

3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C13H17NO2S/c15-13(12-2-1-7-17-12)14-6-5-11(8-14)16-9-10-3-4-10/h1-2,7,10-11H,3-6,8-9H2

InChI Key

NIPUMRPGAMNAAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=CS3

Origin of Product

United States

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